(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Übersicht
Beschreibung
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, also known as JNJ-31020028, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
CB1 Cannabinoid Receptor Interaction
The compound interacts significantly with the CB1 cannabinoid receptor, as evidenced by a study where its analog, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), showed potent and selective antagonism. This interaction was analyzed using the AM1 molecular orbital method, identifying distinct conformations and providing insights into the compound's molecular interaction with the receptor (Shim et al., 2002).
Metabolism in Schizophrenia Treatment
In another study, a structurally related compound, 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2,3-beta-pyridine (L-745,870), a dopamine D(4) selective antagonist, was investigated for its potential use in treating schizophrenia. The study focused on its metabolic pathways in rats, monkeys, and humans, suggesting its role in developing treatments with fewer side effects (Zhang et al., 2000).
Affinity and Selectivity for Dopamine Receptors
A related compound, 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, showed moderate affinity and selectivity for human dopamine D4 receptors. This study contributed to understanding the structure-activity relationships for human dopamine receptors, which is crucial for developing targeted therapies (Rowley et al., 1997).
5-HT1A Receptor Agonist Activity
A structurally similar compound, aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone, was investigated as a 5-HT1A receptor agonist with potential antidepressant effects. The study highlighted its improved oral bioavailability and potent agonist activity, indicating its relevance in developing new antidepressants (Vacher et al., 1999).
Antibacterial and Antifungal Activity
Compounds with a pyridine nucleus, including derivatives of 2-methoxy-4-(2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl)-6-aryl nicotinonitrile, were synthesized and showed moderate antibacterial and antifungal activity. This research contributes to the development of new antimicrobial agents (Bhuva et al., 2015).
Inverse Agonist Activity at CB1 Receptor
SR141716A, a related compound, was identified as an inverse agonist at the human cannabinoid CB1 receptor. This discovery helps in understanding the pharmacology of CB1 receptors and aids in developing drugs targeting these receptors (Landsman et al., 1997).
Molecular Structure Analysis
Studies on similar compounds, like Rupatadine, focused on their molecular structure. These structural analyses provide valuable insights into the compounds' potential pharmacological properties (Kaur et al., 2013).
Eigenschaften
IUPAC Name |
2-[(R)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.